molecular formula C14H17NO3 B11865561 Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate CAS No. 61164-73-6

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate

Cat. No.: B11865561
CAS No.: 61164-73-6
M. Wt: 247.29 g/mol
InChI Key: XGSNOZIAFOGLTN-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate typically involves the reaction of 2-ethoxy-3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is not well-documented. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.

    2-Hydroxyquinoline: A derivative with antimicrobial and antifungal properties.

    4-Hydroxyquinoline: Known for its anti-inflammatory and analgesic activities.

Uniqueness

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is unique due to the presence of the ethoxy group and the ester functionality, which may impart distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for targeted modifications, making it a valuable compound for further research and development.

Properties

CAS No.

61164-73-6

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-3-18-14-11(9-13(16)17-2)8-10-6-4-5-7-12(10)15-14/h4-7,11H,3,8-9H2,1-2H3

InChI Key

XGSNOZIAFOGLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2CC1CC(=O)OC

Origin of Product

United States

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